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Introduction
The adenosine signaling pathway has emerged as a critical regulator of the tumor

microenvironment (TME), contributing to immunosuppression and tumor growth.[1][2]

Extracellular adenosine, often abundant in the TME, exerts its immunosuppressive effects

through interaction with adenosine receptors on various immune cells. PBF-1129 is a first-in-

class, orally available, and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2]

[3] By blocking the A2BAR, PBF-1129 aims to reverse adenosine-mediated

immunosuppression and enhance anti-tumor immunity.[1][4]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on

activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the

TME. The PD-1/PD-L1 interaction inhibits T cell activity, allowing cancer cells to evade immune

surveillance. Anti-PD-1 therapies are monoclonal antibodies that block this interaction,

restoring anti-tumor T cell function.

This document provides detailed application notes and protocols for the investigation of PBF-
1129 in combination with anti-PD-1 therapy, based on available preclinical and clinical data.

The combination of A2BAR antagonism and PD-1 blockade is a promising strategy to

overcome immune resistance and enhance the efficacy of cancer immunotherapy.[5]
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Mechanism of Action
PBF-1129 is a potent and selective antagonist of the A2B adenosine receptor.[6] In the tumor

microenvironment, high levels of adenosine, produced by the ectoenzymes CD39 and CD73,

signal through A2BAR on immune cells, leading to an immunosuppressive milieu.[7]

Key effects of A2BAR antagonism by PBF-1129 include:

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): PBF-1129 has been shown to

decrease the differentiation and accumulation of immunosuppressive MDSCs.[1][8]

Enhancement of Dendritic Cell (DC) Function: By blocking A2BAR, PBF-1129 enhances the

capacity of dendritic cells to elicit robust anti-tumor T cell responses.[1]

Alleviation of T-cell Exhaustion: PBF-1129 treatment has been associated with a reduction in

PD-1 expression on CD8+ T cells, suggesting a reversal of T-cell exhaustion.[3][8][9]

Modulation of the Tumor Microenvironment: Preclinical studies have demonstrated that

A2BAR inhibition can alleviate metabolic stress within the TME, including reducing hypoxia

and acidosis.[5][10]

The combination of PBF-1129 with an anti-PD-1 antibody is hypothesized to have a synergistic

effect. PBF-1129 primes the tumor microenvironment for a more robust anti-tumor immune

response by reducing adenosine-mediated immunosuppression, while the anti-PD-1 antibody

unleashes the full cytotoxic potential of the reactivated T cells.
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Figure 1: Simplified signaling pathway of PBF-1129 and anti-PD-1 therapy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1574665?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Preclinical Efficacy of PBF-1129 and Anti-PD-1
Combination Therapy
The following table summarizes the key findings from a preclinical study utilizing a Lewis lung

carcinoma mouse model.[3][4][11]

Treatment Group Key Outcomes Reference

Control (Vehicle)
Progressive tumor growth and

limited survival.
[3][4]

PBF-1129 (100 mg/kg)

Reduced tumor growth and

increased survival compared to

control.

[3][4]

Anti-PD-1 (8 mg/kg)
Marginal efficacy in reducing

tumor growth.
[3][4]

PBF-1129 + Anti-PD-1

Highly efficient at reducing

tumor growth and provided a

superior survival benefit.

[3][4]

Hazard Ratio (Anti-PD-1 vs.

Anti-PD-1 + PBF-1129): 11.74

(95% CI = 3.35 to 41.13, n=10,

P < 0.001)

[4][11]

Clinical Data: Phase 1 Monotherapy Trial of PBF-1129
(NCT03274479)
This table summarizes the results from a Phase 1 dose-escalation trial of PBF-1129 in patients

with metastatic non-small cell lung cancer (mNSCLC) who had progressed on standard

therapies, including chemotherapy and immune checkpoint inhibitors.[2][3][9]
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Parameter Finding Reference

Patient Population
21 patients with heavily

pretreated mNSCLC.
[2][3]

Dose Escalation 40 mg to 320 mg once daily. [2][3]

Safety and Tolerability

No dose-limiting toxicities were

observed. The recommended

Phase 2 dose (RP2D) was

identified as 320 mg once

daily.

[2][3][9]

Most Frequent Treatment-

Related Adverse Events (Any

Grade)

Lymphocytopenia (38.1%),

vomiting (38.1%), anorexia

(28.5%), and fatigue (28.5%).

[2][9]

Pharmacokinetics

Dose-proportional

pharmacokinetics. At 320 mg,

plasma concentrations were

maintained above the IC90 for

A2BAR for 24 hours.

[2][3][9]

Efficacy
Best response was stable

disease in 3 out of 21 patients.
[2][3][9]

Immunophenotyping

- Post-treatment reductions in

PD-1 expression on CD8+ T

cells, which correlated with

improved survival.- Reduction

of PD-1 expression on CD4+ T

cells and decreased MDSCs

were also associated with

better outcomes.

[2][3][9]

Experimental Protocols
Preclinical In Vivo Efficacy Study
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This protocol is a representative methodology based on published preclinical studies for

evaluating the combination of PBF-1129 and anti-PD-1 in a syngeneic mouse model.
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Figure 2: Experimental workflow for preclinical in vivo efficacy studies.

1. Cell Culture and Animal Model:

Cell Line: Lewis Lung Carcinoma (LLC) cells.

Animal Model: 6-8 week old female C57BL/6 mice.

Cell Culture: Culture LLC cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a

humidified 5% CO2 incubator.

2. Tumor Inoculation:

Harvest LLC cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each

mouse.

3. Treatment Groups:

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups

(n=10 per group):

Group 1: Vehicle Control (oral gavage) + Isotype Control IgG (intraperitoneal injection).

Group 2: PBF-1129 (100 mg/kg, oral gavage, daily) + Isotype Control IgG.

Group 3: Vehicle Control + Anti-PD-1 antibody (8 mg/kg, intraperitoneal injection, e.g.,

every 3-4 days).

Group 4: PBF-1129 + Anti-PD-1 antibody.

4. Treatment Administration:

Administer PBF-1129 or vehicle daily via oral gavage.
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Administer anti-PD-1 antibody or isotype control via intraperitoneal injection on a pre-

determined schedule (e.g., days 8, 11, and 14 post-inoculation).

5. Monitoring and Endpoints:

Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length

x Width²)/2.

Monitor animal body weight and overall health.

Primary endpoints: Tumor growth inhibition and overall survival.

Secondary endpoints: At the end of the study, tumors and spleens can be harvested for

immunophenotyping.

Immunophenotyping of Tumor-Infiltrating Leukocytes by
Flow Cytometry
This is a representative protocol for the analysis of immune cell populations within the tumor

microenvironment.

1. Sample Preparation:

Excise tumors and mechanically dissociate them.

Digest the tumor tissue using an enzymatic solution (e.g., collagenase/dispase/DNase I) to

obtain a single-cell suspension.

Filter the cell suspension through a 70 µm cell strainer.

Lyse red blood cells using an ACK lysis buffer.

Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).

2. Staining:

Stain for cell viability using a viability dye (e.g., Zombie Aqua).
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Block Fc receptors with an anti-CD16/32 antibody.

Stain for surface markers using a cocktail of fluorescently-labeled antibodies. A

representative panel for T cells and MDSCs is provided below.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells with FACS buffer.

If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according

to the manufacturer's protocol, followed by staining with the intracellular antibody.

3. Flow Cytometry Analysis:

Acquire the samples on a multi-color flow cytometer.

Perform compensation using single-stained controls.

Analyze the data using appropriate software (e.g., FlowJo).

Representative Flow Cytometry Panel:
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Marker Fluorochrome Cell Population

CD45 AF700 All leukocytes

CD3 PE-Cy7 T cells

CD4 APC Helper T cells

CD8 PerCP-Cy5.5 Cytotoxic T cells

PD-1 BV421 Exhausted T cells

FoxP3 PE Regulatory T cells

CD11b FITC Myeloid cells

Gr-1 BV605 MDSCs

Ly6G APC-Cy7 Granulocytic MDSCs

Ly6C BV711 Monocytic MDSCs

Clinical Trial Protocol Outline (Based on NCT05234307)
This is a summary of the planned Phase 1b clinical trial of PBF-1129 in combination with

nivolumab.[1][2][8]
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Figure 3: Logical relationship of the clinical trial design.

1. Study Title: A Phase 1b Dose-Escalation Study of PBF-1129 in Combination with Nivolumab

in Patients with Recurrent or Metastatic Non-Small Cell Lung Cancer.

2. Primary Objective:

To determine the safety and tolerability of the combination of PBF-1129 and nivolumab in

patients with advanced NSCLC.

3. Patient Population:
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Adults with recurrent or metastatic NSCLC who have progressed on standard of care

chemotherapy and immunotherapy.

4. Study Design:

Open-label, single-arm, dose-escalation study.

5. Treatment:

PBF-1129 administered orally once daily.

Nivolumab administered intravenously on day 1 of each 28-day cycle.

6. Correlative Studies:

Serial blood draws for pharmacokinetic analysis of PBF-1129.

Peripheral blood mononuclear cell (PBMC) collection for immunophenotyping to assess

changes in T cell subsets, MDSCs, and other immune cell populations.

Analysis of tumor tissue for biomarkers, including STK11 genetic alterations and a

transcriptional signature of LKB1 functional status.

Conclusion
The combination of the A2B adenosine receptor antagonist PBF-1129 with anti-PD-1 therapy

represents a scientifically compelling approach to enhance anti-tumor immunity. Preclinical

data demonstrate a significant synergistic effect, leading to improved tumor control and survival

in mouse models.[3][4][11] The Phase 1 monotherapy study of PBF-1129 has established a

favorable safety profile and has shown evidence of immune modulation.[2][3][9] The planned

Phase 1b combination trial with nivolumab will provide crucial insights into the safety and

efficacy of this combination in patients with advanced NSCLC. The protocols outlined in this

document provide a framework for the continued investigation of this promising therapeutic

strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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